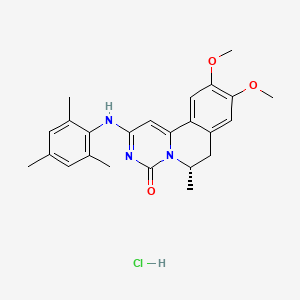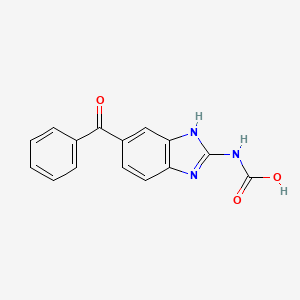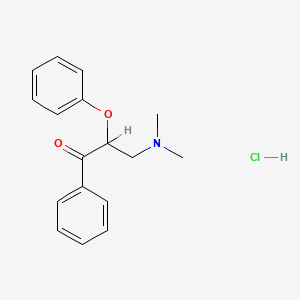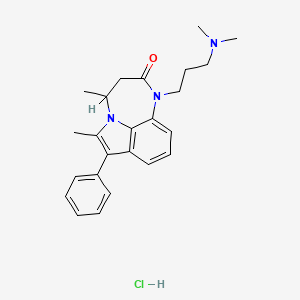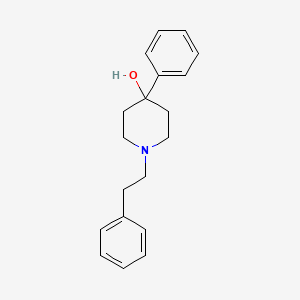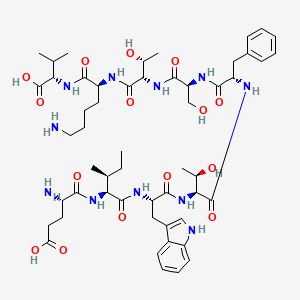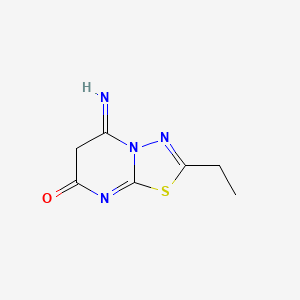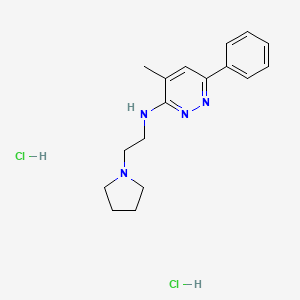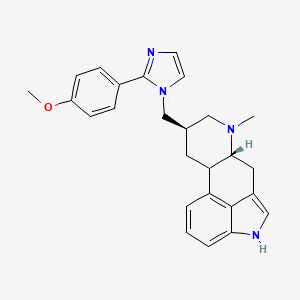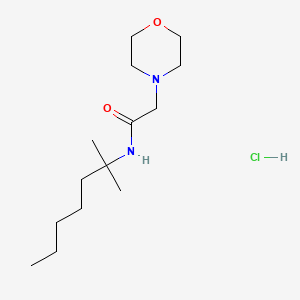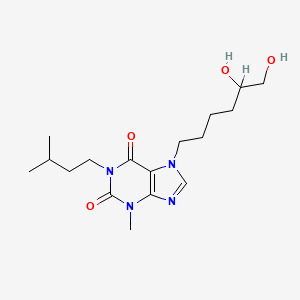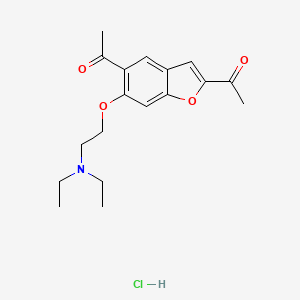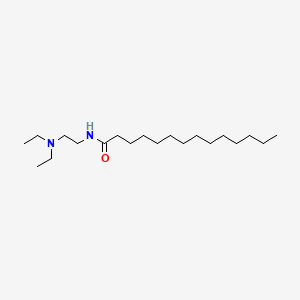
Tetradecanamide, N-(2-(diethylamino)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetradecanamide, N-(2-(diethylamino)ethyl)- is a chemical compound with the molecular formula C14H29NO. It is also known by other names such as Myristamide, Myristic acid amide, Myristic amide, and Tetradecylamide . This compound is characterized by its white to slightly yellow solid form and is known for its various applications in different fields.
准备方法
The synthesis of Tetradecanamide, N-(2-(diethylamino)ethyl)- involves the reaction of tetradecanoic acid with diethylamine. The reaction typically occurs under controlled conditions, often involving the use of a solvent and a catalyst to facilitate the process. The industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and yield of the compound .
化学反应分析
Tetradecanamide, N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced amide derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
科学研究应用
Tetradecanamide, N-(2-(diethylamino)ethyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial products, including surfactants and lubricants.
作用机制
The mechanism of action of Tetradecanamide, N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
相似化合物的比较
Tetradecanamide, N-(2-(diethylamino)ethyl)- can be compared with other similar compounds such as:
Myristamide: Similar in structure but may have different functional groups.
Myristic acid amide: Another related compound with slight variations in its chemical structure.
Tetradecylamide: Shares similarities in its carbon chain length but differs in its functional groups.
These comparisons highlight the uniqueness of Tetradecanamide, N-(2-(diethylamino)ethyl)- in terms of its specific chemical structure and properties .
属性
CAS 编号 |
109935-18-4 |
|---|---|
分子式 |
C20H42N2O |
分子量 |
326.6 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)ethyl]tetradecanamide |
InChI |
InChI=1S/C20H42N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22(5-2)6-3/h4-19H2,1-3H3,(H,21,23) |
InChI 键 |
MAQKRCTXJZAGIE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NCCN(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


